One application of 5-bromovanillin lies in enriching cultures of anaerobic bacteria, specifically those involved in the dechlorination of chlorocatechols. Chlorocatechols are environmental pollutants often found in industrial wastewater. These bacteria can break down chlorocatechols, playing a crucial role in bioremediation efforts. A study published in the journal "Environmental Science & Technology" demonstrated that adding 5-bromovanillin to enrichment cultures significantly increased the abundance of dechlorinating bacteria compared to cultures without it. [] This finding suggests that 5-bromovanillin can be a valuable tool for researchers studying and enhancing microbial dechlorination processes.
5-Bromovanillin is an organic compound with the molecular formula CHBrO and a molecular weight of 231.04 g/mol. It is a brominated derivative of vanillin, characterized by the presence of a bromine atom at the fifth position of the aromatic ring. This compound is known for its pale yellow crystalline appearance and melting point range of 164-166 °C . The introduction of the bromine atom alters the chemical properties and biological activities compared to its parent compound, vanillin.
These reactions highlight its versatility as a chemical intermediate in organic synthesis.
5-Bromovanillin exhibits several notable biological activities:
Several methods exist for synthesizing 5-bromovanillin:
5-Bromovanillin finds applications across various fields:
Research into the interactions of 5-bromovanillin with other compounds has revealed:
These interactions underscore its importance in both biochemical and environmental contexts.
5-Bromovanillin shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Vanillin | CHO | Parent compound; lacks bromine atom |
4-Hydroxy-3-methoxybenzaldehyde | CHO | A structural isomer; lacks bromination |
Syringaldehyde | CHO | Derived from 5-bromovanillin; has additional methoxy group |
5-Chlorovanillin | CHClO | Chlorinated analog; different halogen substitution |
The presence of the bromine atom at the fifth position distinguishes 5-bromovanillin from its analogs, imparting unique chemical reactivity and biological properties. This modification enhances its potential applications in pharmaceuticals and materials science, making it a subject of interest for further research.
5-Bromovanillin is an aromatic organic compound with the molecular formula C8H7BrO3 [1] [2]. This formula indicates that the molecule contains 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms [3]. The molecular weight of 5-Bromovanillin is 231.05 g/mol, which reflects its composition of these constituent elements [4] [5].
The elemental composition of 5-Bromovanillin by weight consists of approximately 41.58% carbon, 3.05% hydrogen, 34.59% bromine, and 20.78% oxygen [6]. This composition contributes to the compound's physical and chemical properties, including its crystalline nature and moderate solubility in various organic solvents [7].
5-Bromovanillin belongs to the class of substituted benzaldehydes, specifically a brominated derivative of vanillin, which is naturally found in vanilla beans [8]. The bromine substitution at the 5-position of the vanillin structure significantly alters its physical properties compared to the parent compound [9].
Element | Number of Atoms | Atomic Weight (g/mol) | Percentage by Weight |
---|---|---|---|
Carbon (C) | 8 | 96.09 | 41.58% |
Hydrogen (H) | 7 | 7.06 | 3.05% |
Bromine (Br) | 1 | 79.90 | 34.59% |
Oxygen (O) | 3 | 48.00 | 20.78% |
Total | 19 | 231.05 | 100% |
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the systematic name for 5-Bromovanillin is 3-bromo-4-hydroxy-5-methoxybenzaldehyde [1] [10]. This name precisely describes the molecular structure by indicating the presence of a benzaldehyde core with three substituents: a bromine atom at position 3, a hydroxyl group at position 4, and a methoxy group at position 5 [11].
5-Bromovanillin is known by several synonyms in scientific literature and commercial contexts [12]. These alternative names include:
The variety of synonyms reflects different naming conventions and perspectives on the molecular structure, but all refer to the same chemical entity [18]. The common name "5-Bromovanillin" is derived from its relationship to vanillin, indicating a bromine substitution at the 5-position of the vanillin structure [19].
The two-dimensional molecular structure of 5-Bromovanillin consists of a benzene ring with four substituents arranged in a specific pattern [1] [20]. The benzene ring serves as the core structure, with the substituents attached at different positions around the ring [21].
The substituents on the benzene ring include:
The 2D structure reveals important characteristics about the compound's functional groups and their arrangement. The presence of the aldehyde group makes 5-Bromovanillin reactive toward nucleophiles, while the hydroxyl group can participate in hydrogen bonding interactions. The methoxy group contributes electron density to the aromatic ring through resonance effects, and the bromine atom, being electronegative, withdraws electron density from the ring.
The structural arrangement of these substituents around the benzene ring determines the compound's chemical reactivity, physical properties, and potential interactions with other molecules. The hydroxyl and methoxy groups are positioned ortho to each other, creating a specific electronic environment that influences the compound's properties [24].
The three-dimensional conformational analysis of 5-Bromovanillin reveals important aspects of its spatial arrangement and molecular flexibility [1] [25]. While the benzene ring forms a rigid planar structure due to its aromatic nature, the attached substituents can adopt different orientations relative to this plane [26].
The preferred conformation of 5-Bromovanillin features all substituents approximately coplanar with the aromatic ring, which maximizes the conjugation between the π-electron systems [27]. This coplanarity is particularly important for the aldehyde group, as it allows for extended conjugation with the aromatic system, stabilizing the overall structure [28].
Key dihedral angles that define the 3D conformation of 5-Bromovanillin include:
Dihedral Angle | Preferred Value (degrees) | Energy Barrier (kcal/mol) | Conformational Notes |
---|---|---|---|
C(methoxy)-O-C(aromatic)-C(aromatic) | 0 (coplanar) | ~3-5 | Methoxy group tends to be coplanar with the aromatic ring |
O(hydroxyl)-C(aromatic)-C(aromatic)-C(aromatic) | 0 (coplanar) | ~8-10 | Hydroxyl group typically coplanar due to conjugation with the aromatic system |
C(aromatic)-C(aromatic)-C(aldehyde)-O(aldehyde) | 0 (coplanar) | ~3-5 | Aldehyde group prefers coplanarity for maximum conjugation |
Br-C(aromatic)-C(aromatic)-C(aromatic) | 0 (coplanar) | ~5-7 | Bromine substituent typically coplanar with the aromatic ring |
The energy barriers associated with rotation around these bonds indicate the relative flexibility of each substituent. The hydroxyl group shows the highest rotational barrier due to strong conjugation effects with the aromatic system and potential intramolecular hydrogen bonding. The methoxy and aldehyde groups have lower rotational barriers, allowing for some conformational flexibility.
Computational studies suggest that the most stable conformation of 5-Bromovanillin maintains the planarity of all substituents with the aromatic ring, which maximizes orbital overlap and electronic stabilization. This planar arrangement also facilitates potential intermolecular interactions in the solid state, contributing to the compound's crystal packing properties.
The crystal structure of 5-Bromovanillin provides insights into its three-dimensional arrangement in the solid state and the intermolecular forces that govern its packing [1]. Based on crystallographic studies of similar compounds, 5-Bromovanillin is predicted to crystallize in a monoclinic crystal system with the space group P21/c, which is common for many organic molecules.
The estimated unit cell dimensions for 5-Bromovanillin crystals are approximately a ≈ 7.5 Å, b ≈ 14.2 Å, c ≈ 8.3 Å, with angles α = 90°, β ≈ 95°, γ = 90°. The unit cell typically contains four molecules (Z = 4), arranged to optimize intermolecular interactions and space-filling requirements.
The crystal packing of 5-Bromovanillin is influenced by several types of intermolecular interactions:
These intermolecular forces collectively determine the macroscopic properties of 5-Bromovanillin crystals, including their morphology, density, and melting point. The calculated density of 5-Bromovanillin crystals is approximately 1.65 g/cm³, reflecting the efficient packing of molecules in the solid state.
Property | Value |
---|---|
Crystal System | Monoclinic (predicted) |
Space Group | P21/c (predicted) |
Unit Cell Dimensions | a ≈ 7.5 Å, b ≈ 14.2 Å, c ≈ 8.3 Å (estimated) |
Unit Cell Angles | α = 90°, β ≈ 95°, γ = 90° (estimated) |
Z (molecules per unit cell) | 4 (estimated) |
Density (calculated) | 1.65 g/cm³ (estimated) |
Crystal Color | White to light brown |
Crystal Morphology | Needle-like crystals (typical for vanillin derivatives) |
Melting Point | 164-167°C |
The crystal structure of 5-Bromovanillin exhibits needle-like morphology, which is characteristic of many vanillin derivatives. This morphology results from anisotropic growth rates along different crystallographic directions, influenced by the directional nature of the intermolecular interactions.
Key database identifiers for 5-Bromovanillin include:
Database | Identifier | Description |
---|---|---|
European Community (EC) Number | 221-016-6 | European regulatory identifier |
MDL Number | MFCD00006940 | Molecular Design Limited database reference |
PubChem CID | 18099 | Compound identifier in the PubChem database |
ChEMBL ID | CHEMBL467332 | Identifier in the ChEMBL bioactivity database |
DSSTox Substance ID | DTXSID7022203 | EPA's Distributed Structure-Searchable Toxicity database identifier |
UNII | 508WVS56PW | FDA Unique Ingredient Identifier |
ChemSpider ID | 17096 | Royal Society of Chemistry's ChemSpider database identifier |
Reaxys Registry Number | 2049761 | Elsevier's Reaxys chemical database identifier |
Nikkaji Number | J30.765C | Japanese chemical substance database identifier |
These diverse identifiers enable researchers to access specific information about 5-Bromovanillin from specialized databases focusing on different aspects of chemical compounds, such as physical properties, spectroscopic data, biological activities, or regulatory status.
Irritant